molecular formula C23H17ClN2O3S B4633159 N-[2-(anilinocarbonyl)phenyl]-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide

N-[2-(anilinocarbonyl)phenyl]-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide

Cat. No.: B4633159
M. Wt: 436.9 g/mol
InChI Key: NBVJBFJDWNDGAP-UHFFFAOYSA-N
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Description

N-[2-(anilinocarbonyl)phenyl]-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes an anilinocarbonyl group, a chloro substituent, and a methoxy group attached to a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(anilinocarbonyl)phenyl]-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-3-chlorobenzaldehyde, and a sulfur source like thiourea.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a base, such as sodium methoxide.

    Attachment of the Anilinocarbonyl Group: The anilinocarbonyl group is attached through an amide coupling reaction between the benzothiophene derivative and aniline, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(anilinocarbonyl)phenyl]-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Azides, nitriles

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential use as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(anilinocarbonyl)phenyl]-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(anilinocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
  • N-[2-(anilinocarbonyl)phenyl]-6-methoxy-1-benzothiophene-2-carboxamide
  • N-[2-(anilinocarbonyl)phenyl]-3-chloro-6-methoxy-1-benzothiophene-2-sulfonamide

Uniqueness

N-[2-(anilinocarbonyl)phenyl]-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide stands out due to the presence of both chloro and methoxy substituents on the benzothiophene core, which confer unique chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

3-chloro-6-methoxy-N-[2-(phenylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3S/c1-29-15-11-12-17-19(13-15)30-21(20(17)24)23(28)26-18-10-6-5-9-16(18)22(27)25-14-7-3-2-4-8-14/h2-13H,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVJBFJDWNDGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(anilinocarbonyl)phenyl]-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide

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